molecular formula C9H15N3O2 B1382198 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine CAS No. 1780747-66-1

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Cat. No.: B1382198
CAS No.: 1780747-66-1
M. Wt: 197.23 g/mol
InChI Key: GRQNWDCWTHWYSC-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of an isopropyl-substituted hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate can then be reacted with morpholine to yield the final product. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings but different substituents on the ring.

Uniqueness

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties.

Biological Activity

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound's molecular formula is C10H14N4OC_{10}H_{14}N_4O, and it features a morpholine ring linked to an oxadiazole moiety. Its structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. For instance, a series of compounds including 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles were tested for their efficacy in reducing inflammation using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant inhibition of edema, with one compound showing up to 74.17% inhibition at a concentration of 8.00 μM for COX-2 activity .

Table 1: Anti-inflammatory Activity of Selected Compounds

Compound% InhibitionIC50 (μM)
5g74.178.00
5o62.5011.40
5q58.0013.70

Anticancer Activity

In vitro studies have shown that derivatives of the oxadiazole class possess anticancer properties against various cancer cell lines such as HeLa, MCF7, and A549. A notable study reported that specific compounds exhibited IC50 values as low as 0.205 μM against the HeLa cell line, indicating potent cytotoxicity .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)
5lHeLa0.224
5nHeLa0.205
-MCF7>10

The mechanism by which these compounds exert their biological effects appears to involve the inhibition of specific enzymes such as cyclooxygenase (COX) and topoisomerase I. Molecular docking studies suggest that the morpholine and oxadiazole rings play crucial roles in binding to these targets, thereby inhibiting their activity and leading to reduced inflammation and cancer cell proliferation .

Case Studies

A case study involving the synthesis and evaluation of various oxadiazole derivatives demonstrated their potential as dual-action agents against inflammation and cancer. The study utilized both in vitro assays and molecular docking techniques to elucidate the interaction between the compounds and their biological targets.

Key Findings:

  • Synthesis : Compounds were synthesized through multi-step reactions involving oxadiazole formation.
  • Evaluation : In vivo models confirmed significant anti-inflammatory effects.
  • Mechanistic Insights : Docking studies revealed favorable interactions with COX-2 and Topoisomerase I.

Properties

IUPAC Name

2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)8-11-12-9(14-8)7-5-10-3-4-13-7/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQNWDCWTHWYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
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2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

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